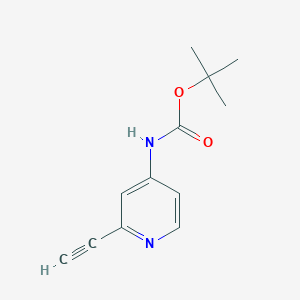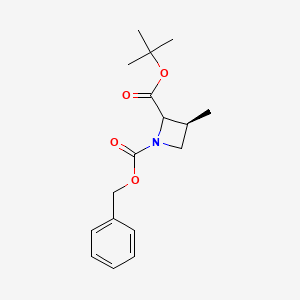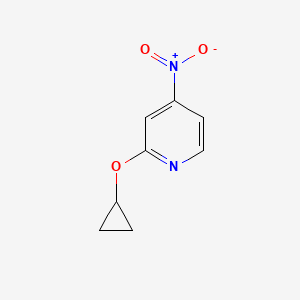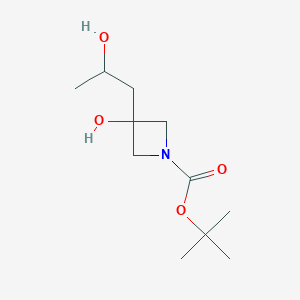![molecular formula C7H12FNO B13008548 (1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-oxa-9-azabicyclo[331]nonane is a bicyclic compound with a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor that contains the necessary functional groups.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Incorporation of the oxygen atom: This can be done through an oxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of 7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Materials Science: Its bicyclic framework can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 3-Oxa-9-azabicyclo[3.3.1]nonane
Uniqueness
7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The incorporation of the oxygen atom within the bicyclic framework also contributes to its distinct characteristics, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12FNO |
|---|---|
Molekulargewicht |
145.17 g/mol |
IUPAC-Name |
7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H12FNO/c8-5-1-6-3-10-4-7(2-5)9-6/h5-7,9H,1-4H2 |
InChI-Schlüssel |
KESXOGPZYDMEFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2COCC1N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)

![2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13008488.png)
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)






![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)

![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
